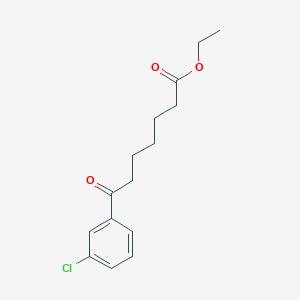

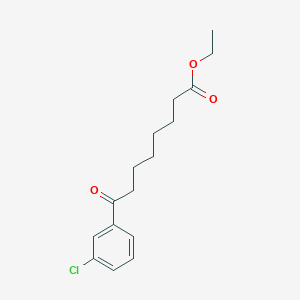

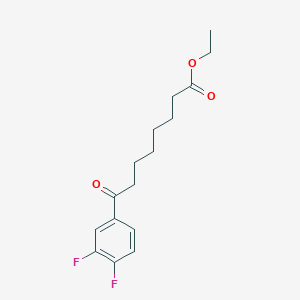

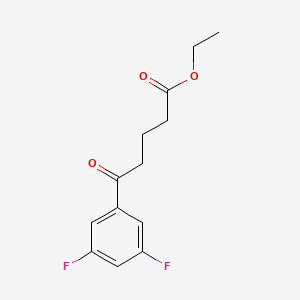

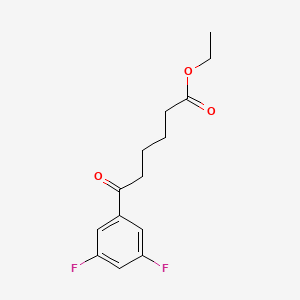

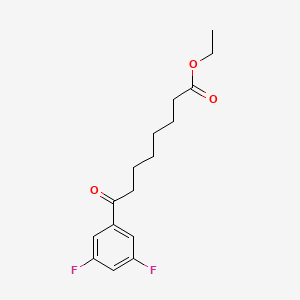

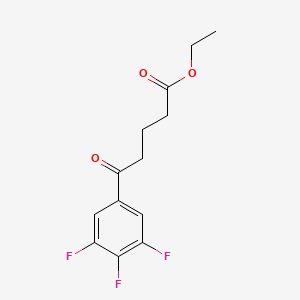

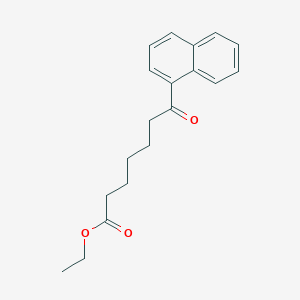

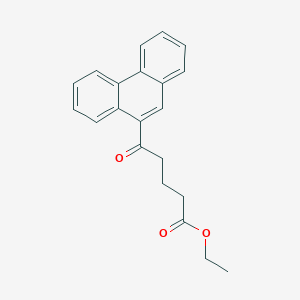

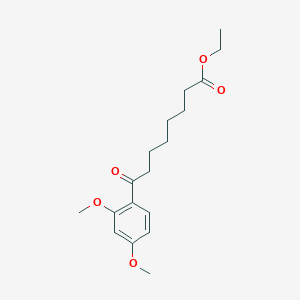

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a 2,4-dimethoxyphenyl group, which is a common motif in many organic compounds and is known to influence the physical, chemical, and biological properties of the molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely show the ester functional group (-COO-) linking an 8-carbon chain to a 2,4-dimethoxyphenyl group . The presence of the methoxy groups (-OCH3) on the phenyl ring could influence the compound’s electronic properties .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The 2,4-dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ester group could make it polar and potentially capable of participating in hydrogen bonding. The 2,4-dimethoxyphenyl group could influence its solubility and reactivity.科学的研究の応用

Synthesis and Derivatives

- Bridged-ring Nitrogen Compounds : Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate has been used in the synthesis of bridged 3-benzazepine derivatives, serving as a precursor for dopamine analogues (Gentles et al., 1991).

- Antirheumatic Drug Metabolites : This compound is involved in the synthesis of metabolites for ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a disease-modifying antirheumatic drug (Baba et al., 1998).

- New S-DABO and HEPT Analogues : Synthesized for potential biological activity against HBV, showcasing its relevance in antiviral drug development (Aal, 2002).

Chemical Reactions and Properties

- Electrochemical Reduction Studies : Used in studying electrochemical reactions, such as reduction at silver cathodes in specific solvent conditions (Henderson et al., 2014).

- Microbial Synthesis : Involved in the microbiological reduction to create specific hydroxy-propionate derivatives, indicating its role in enzymatic synthesis studies (Bardot et al., 1996).

- Asymmetric Synthesis : Used in the asymmetric synthesis of epoxyoctanal, a key intermediate in certain chemical reactions (Tsuboi et al., 1987).

Pharmaceutical and Medicinal Chemistry

- Disease-Modifying Antirheumatic Drugs : Its derivatives have shown activity in models of inflammatory diseases, indicating potential for pharmaceutical applications (Baba et al., 1998).

- Synthesis of Novel Chemical Entities : Involved in the synthesis of new compounds designed for the treatment of various disorders (Kucerovy et al., 1997).

- Chiral Auxiliary in Diastereoselective Alkylation : Demonstrates its application in the field of chiral synthesis, crucial for creating specific drug molecules (Kohara et al., 1999).

作用機序

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its behavior would depend on the reaction conditions and other reactants .

将来の方向性

特性

IUPAC Name |

ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-12-11-14(21-2)13-17(15)22-3/h11-13H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOTVDXMITXBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645815 |

Source

|

| Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

CAS RN |

898758-23-1 |

Source

|

| Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。